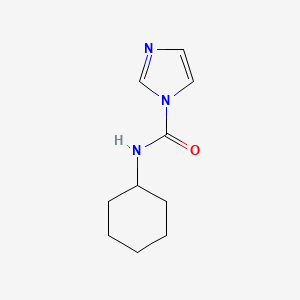
7-Chloro-1,1-dimethylindan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,1-dimethylindan-4-ol is a heterocyclic organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67332 g/mol . It is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 1st position of the indan-4-ol structure. This compound is used primarily in research and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,1-dimethylindan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroindanone with methylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1,1-dimethylindan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-chloro-1,1-dimethylindan-4-one, while reduction could produce this compound derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1,1-dimethylindan-4-ol is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential pharmacological properties and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Chloro-1,1-dimethylindan-4-ol involves its interaction with specific molecular targets. While detailed pathways are not fully elucidated, it is believed to exert its effects through binding to enzymes or receptors, altering their activity. This interaction can lead to various biological responses, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1,1-dimethylindan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-Chloro-1,1-dimethylindan-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
7-Chloro-1,1-dimethylindan-4-amine: Features an amine group in place of the hydroxyl group.
Uniqueness
7-Chloro-1,1-dimethylindan-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, influencing its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
93904-65-5 |
|---|---|
Molekularformel |
C11H13ClO |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
7-chloro-1,1-dimethyl-2,3-dihydroinden-4-ol |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-5-7-9(13)4-3-8(12)10(7)11/h3-4,13H,5-6H2,1-2H3 |
InChI-Schlüssel |
KZOVKESZCFEXNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C=CC(=C21)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
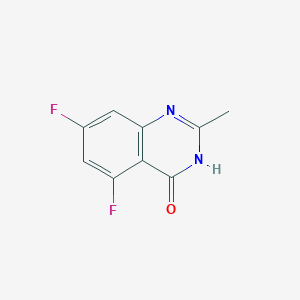

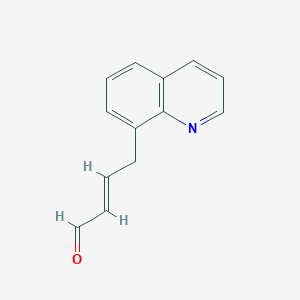

![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
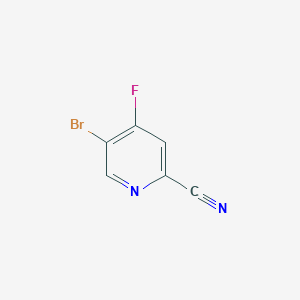
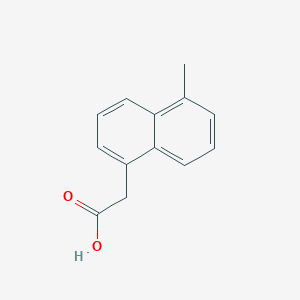
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)

